5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide: is a complex organic compound characterized by its unique molecular structure, which includes a pyrazine ring, a pyrazole ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and pyrazine rings. One common approach is the cyclization of aminopyrazoles with appropriate aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions often require the use of catalysts such as iridium complexes to facilitate the formation of the heterocyclic structure[{{{CITATION{{{_3{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyridine derivatives.
Reduction: : Reduction reactions can be used to convert the pyrazine ring to pyrazine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives.
Reduction: : Formation of pyrazine derivatives.
Substitution: : Formation of various substituted pyrazine and pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives
Pyrazine derivatives
Pyrazole derivatives
These compounds share the pyrazole and pyrazine motifs but differ in their substituents and overall molecular structure, leading to different biological activities and applications.
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-6-16-12(9-15-10)14(20)17-7-11-8-18-19-5-3-2-4-13(11)19/h6,8-9H,2-5,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQFGZKMMRDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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